(4-Aminobutyl)urea hydrochloride
Overview
Description
(4-Aminobutyl)urea hydrochloride is a chemical compound with the molecular formula C5H14ClN3O and a molecular weight of 167.64 g/mol . It is a white crystalline powder that is soluble in water and has a melting point of 185-186°C . This compound is used as a building block in chemical synthesis and has various applications in scientific research.
Scientific Research Applications
(4-Aminobutyl)urea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
Target of Action
It is structurally similar to agmatine, a natural metabolite of the amino acid arginine . Agmatine has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .
Mode of Action
Agmatine, a structurally similar compound, has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is considered capable of exerting its modulatory actions simultaneously at multiple targets .
Biochemical Pathways
Agmatine is known to be formed by the decarboxylation of l-arginine by the mitochondrial enzyme arginine decarboxylase (adc) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .
Pharmacokinetics
Agmatine, a structurally similar compound, is known to have several physiological effects, including mildly reducing heart rate and blood pressure .
Result of Action
Agmatine, a structurally similar compound, has been shown to have several physiological effects, including mildly reducing heart rate and blood pressure .
Biochemical Analysis
Biochemical Properties
(4-Aminobutyl)urea hydrochloride interacts with several enzymes and proteins. It is known to interact with urease, a ubiquitous metalloenzyme that catalyzes the decomposition of urea into ammonia and carbamate . The compound also shows interactions with proteins containing Gly and Asp residues . These interactions are facilitated by the positively-charged guanidine group present in the this compound molecule .
Cellular Effects
This compound has been found to influence cell function in various ways. For instance, it has been shown to have a regulatory effect on cell proliferation . This is achieved by increasing the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport . Furthermore, even when the amino end of agmatine is blocked, it can perform its neuroprotective function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 185-186 degrees Celsius , indicating its stability under normal laboratory conditions.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, agmatine, a closely related compound, has been studied. A single human study used 1,300-2,670mg of agmatine daily for the treatment of neuropathic pain .
Metabolic Pathways
This compound is involved in the polyamine metabolic pathway . It is formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .
Transport and Distribution
It is known that agmatine, a related compound, is transported via the polyamine transport system .
Subcellular Localization
It is known that agmatine, a related compound, is found in different organs of the body at lower concentrations, with enrichments in a few parts of the brain and spinal cord, packaged in the synaptic vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Aminobutyl)urea hydrochloride can be synthesized through the reaction of 1,4-diaminobutane with urea in the presence of hydrochloric acid. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutyl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions used. For example, oxidation may yield different urea derivatives, while reduction can produce various amine compounds .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Aminobutyl)urea hydrochloride include:
Agmatine: A naturally occurring compound with similar structural features and biological activities.
Putrescine: Another amine compound that shares some chemical properties with this compound.
Uniqueness
This compound is unique due to its specific chemical structure and the range of reactions it can undergo.
Properties
IUPAC Name |
4-aminobutylurea;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c6-3-1-2-4-8-5(7)9;/h1-4,6H2,(H3,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBYNXGTCDIHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310964-83-0 | |
Record name | (4-aminobutyl)urea hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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